molecular formula C10H7ClN2O3 B13660225 4-Chloro-5-methoxy-3-nitroquinoline

4-Chloro-5-methoxy-3-nitroquinoline

Cat. No.: B13660225
M. Wt: 238.63 g/mol
InChI Key: WCZBVBVBEZJZNO-UHFFFAOYSA-N
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Description

4-Chloro-5-methoxy-3-nitroquinoline (C₁₀H₇ClN₂O₃, molecular weight: 238.63) is a nitro-substituted quinoline derivative characterized by three functional groups: a chloro substituent at position 4, a methoxy group at position 5, and a nitro group at position 3 . Its structure renders it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C10H7ClN2O3

Molecular Weight

238.63 g/mol

IUPAC Name

4-chloro-5-methoxy-3-nitroquinoline

InChI

InChI=1S/C10H7ClN2O3/c1-16-8-4-2-3-6-9(8)10(11)7(5-12-6)13(14)15/h2-5H,1H3

InChI Key

WCZBVBVBEZJZNO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=NC=C(C(=C21)Cl)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methoxy-3-nitroquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinoline-4-carboxylic acid .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Effects

The reactivity and applications of quinoline derivatives are heavily influenced by substituent positions and functional groups. Below is a comparative analysis with key analogues:

Table 1: Comparison of 4-Chloro-5-methoxy-3-nitroquinoline with Analogues
Compound Name Molecular Formula Molecular Weight Substituent Positions Key Functional Groups Stability/Storage
This compound C₁₀H₇ClN₂O₃ 238.63 3, 4, 5 Nitro, chloro, methoxy 2–8°C
4-Chloro-5-methoxyquinoline C₁₀H₈ClNO 209.63 4, 5 Chloro, methoxy Not specified
6-Methoxyquinoline N-Oxide C₁₀H₉NO₂ 175.18 6 Methoxy, N-oxide Valid until 30-Mar-2023
4-Amino-5-methoxynicotinonitrile C₇H₆N₃O 149.14 4, 5 Amino, methoxy, nitrile Not specified

Key Differences and Implications

Nitro Group Impact: The nitro group at position 3 in this compound introduces strong electron-withdrawing effects, enhancing electrophilic substitution reactivity compared to non-nitro analogues like 4-chloro-5-methoxyquinoline . This makes the nitro-substituted compound more reactive in coupling or reduction reactions. The absence of the nitro group in 4-chloro-5-methoxyquinoline reduces its molecular weight (209.63 vs. 238.63) and alters its applications, favoring use in less polarized reaction environments .

Methoxy and Chloro Substituents: Methoxy groups at position 5 (in both the target compound and 4-chloro-5-methoxyquinoline) act as electron-donating groups, moderating the electron-deficient quinoline ring. However, the presence of a chloro group at position 4 in both compounds enhances susceptibility to nucleophilic aromatic substitution .

Heterocyclic Variations: Compounds like 4-amino-5-methoxynicotinonitrile (a pyridine derivative) and 6-methoxyquinoline N-oxide exhibit distinct reactivity due to differences in ring structure. For example, the N-oxide in 6-methoxyquinoline N-oxide increases polarity, making it useful in oxidation reactions , while the nitrile group in nicotinonitrile derivatives facilitates cyanation reactions .

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